2-(1,3-Dioxolan-2-yl)ethanol

説明

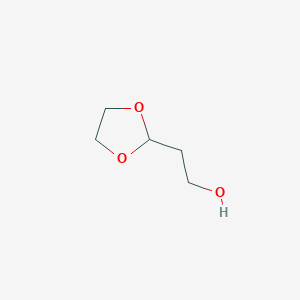

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-dioxolan-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-2-1-5-7-3-4-8-5/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMQPBBHOUTOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282948 | |

| Record name | 2-(1,3-dioxolan-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-08-7 | |

| Record name | NSC28933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1,3-dioxolan-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Value of 2-(1,3-Dioxolan-2-yl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(1,3-Dioxolan-2-yl)ethanol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the demand for versatile, functionalized building blocks is insatiable. This compound, a seemingly simple bifunctional molecule, represents a cornerstone intermediate of significant strategic value. Its structure elegantly combines a masked aldehyde (the 1,3-dioxolane moiety) and a reactive primary alcohol. This duality allows for sequential, selective chemical transformations, making it an invaluable synthon for constructing complex molecular architectures.

The 1,3-dioxolane group serves as a robust protecting group for the aldehyde, stable to a wide array of nucleophilic and basic conditions, yet readily deprotected under mild acidic hydrolysis.[1][2] The terminal hydroxyl group, conversely, provides a reactive handle for esterification, etherification, oxidation, or conversion to a leaving group, enabling a multitude of subsequent coupling strategies. This guide, intended for researchers and drug development professionals, moves beyond a mere recitation of procedures. It aims to provide a deep, mechanistic understanding of the primary synthetic routes, explaining the causality behind experimental choices and empowering the scientist to adapt and optimize these methods for their specific applications.

Methodology 1: Acid-Catalyzed Acetalization of 3-Hydroxypropanal

This is the most direct and fundamentally sound approach to synthesizing this compound. It relies on the classic, reversible reaction between a carbonyl compound and a diol.

Underlying Principle & Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of a cyclic acetal. The core principle is the protection of the aldehyde functionality of 3-hydroxypropanal (3-HPA) using ethylene glycol. An acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid) protonates the carbonyl oxygen of 3-HPA, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by one of the hydroxyl groups of ethylene glycol. A series of proton transfers and the elimination of a water molecule lead to the formation of a stable, five-membered dioxolane ring.

Crucially, this is an equilibrium-driven process. To achieve high yields, the water generated during the reaction must be continuously removed, typically through azeotropic distillation with a suitable solvent like toluene or benzene using a Dean-Stark apparatus.[3] This procedural choice directly leverages Le Chatelier's principle to drive the reaction to completion.

Sourcing the Precursor: 3-Hydroxypropanal (3-HPA)

The viability of this method is intrinsically linked to the availability of 3-HPA. Historically a challenging intermediate, recent advances have made it more accessible:

-

From Glycerol: 3-HPA can be produced via the dehydration of glycerol, a readily available and inexpensive byproduct of biodiesel production.[4][5] This transformation makes the entire synthesis pathway align with green chemistry principles.

-

Enzymatic Synthesis: Biocatalytic routes, such as the aldol condensation of formaldehyde and acetaldehyde, offer a high-selectivity pathway to 3-HPA under mild conditions.[6]

Detailed Experimental Protocol

-

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. The entire apparatus should be flame-dried or oven-dried to eliminate residual moisture.

-

Reagent Charging: To the flask, add 3-hydroxypropanal (1.0 eq), ethylene glycol (1.2-1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap.

-

Azeotropic Reflux: Heat the mixture to reflux. Toluene and water will form a low-boiling azeotrope, which will collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap while the toluene overflows back into the reaction flask. Continue reflux until no more water is collected (typically 4-6 hours).[3]

-

Reaction Quench & Workup: Allow the mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

| Parameter | Recommended Condition | Rationale / Causality |

| Catalyst | p-Toluenesulfonic Acid (TsOH) | Effective, inexpensive, and crystalline solid that is easy to handle. Other acids like H₂SO₄ or Lewis acids can be used.[1][7] |

| Solvent | Toluene | Forms an azeotrope with water, facilitating its removal via Dean-Stark trap to drive the reaction equilibrium forward.[3] |

| Stoichiometry | Slight excess of Ethylene Glycol | Using a slight excess of the diol helps to ensure complete conversion of the limiting aldehyde reagent. |

| Temperature | Reflux (~110 °C for Toluene) | Provides the necessary activation energy for the reaction and facilitates the azeotropic removal of water. |

Methodology 2: Integrated Synthesis from Glycerol

For applications demanding high throughput and process efficiency, particularly in an industrial setting, a one-pot or tandem reaction from glycerol is highly attractive. This approach leverages glycerol's status as a renewable platform chemical.[8][9]

Underlying Principle & Mechanistic Insight

This advanced strategy combines two distinct chemical transformations in a single process: the acid-catalyzed dehydration of glycerol to an aldehyde intermediate, primarily acrolein which can then be hydrated to 3-HPA, followed by the immediate in-situ acetalization of the generated aldehyde with a diol co-reactant.[5] The key to success lies in catalyst selection and reaction engineering to favor the desired tandem pathway over competing side reactions like over-dehydration or polymerization.

The use of solid acid catalysts (e.g., zeolites, acidic resins) can be particularly advantageous, as they simplify catalyst removal and product purification compared to homogeneous acids. The presence of ethylene glycol in the reaction medium acts as both a reactant and a trapping agent, immediately protecting the unstable 3-HPA intermediate as it forms, thereby increasing the overall yield and preventing undesired secondary reactions.

Conceptual Experimental Protocol

-

Reactor Setup: A high-pressure batch reactor equipped with mechanical stirring and temperature control is charged with glycerol, a significant excess of ethylene glycol (acting as both reactant and solvent), and a solid acid catalyst (e.g., H-ZSM-5 zeolite).[4][8]

-

Reaction Conditions: The reactor is sealed and heated to a temperature typically in the range of 150-220 °C under inert atmosphere (e.g., N₂). The reaction is monitored over time by sampling and GC analysis.

-

Workup and Purification: After cooling, the solid catalyst is removed by filtration. The excess ethylene glycol is removed by vacuum distillation. The remaining crude product is then purified by a final fractional distillation under high vacuum to isolate the target compound.

| Parameter | Recommended Condition | Rationale / Causality |

| Catalyst | Solid Acid (e.g., H-ZSM-5, Amberlyst) | Facilitates catalyst separation, reduces corrosive waste streams, and can be regenerated and reused.[4] |

| Glycerol Source | Crude or Purified | Crude glycerol from biodiesel production can be used, making the process more economical, though impurities may affect catalyst life.[4] |

| Temperature | 150-220 °C | A balance is required: high enough to drive dehydration but low enough to prevent charring and unwanted side reactions. |

| Pressure | Autogenous or Inert Gas | Maintains liquid phase at reaction temperature and prevents oxidation of intermediates. |

Purification, Characterization, and Deprotection

Purification: For all methods, the final purification is typically achieved by fractional distillation under reduced pressure. The boiling point of this compound is a key physical parameter for its isolation.

Characterization: The structure of the synthesized product should be unequivocally confirmed using standard spectroscopic techniques:

-

¹H NMR: Will show characteristic peaks for the ethyl group (two triplets), the dioxolane ring protons (a multiplet for the -OCH₂CH₂O- and a triplet for the acetal proton), and the hydroxyl proton.

-

¹³C NMR: Will display distinct signals for the five unique carbon atoms in the molecule.

-

IR Spectroscopy: Will show a strong, broad absorption band for the O-H stretch (around 3400 cm⁻¹) and characteristic C-O stretching bands for the acetal and alcohol functionalities (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: Will confirm the molecular weight (118.13 g/mol ) and provide fragmentation patterns consistent with the structure.[10]

Deprotection Strategy: The utility of this compound as a synthon relies on the ability to selectively remove the dioxolane protecting group to reveal the aldehyde. This is typically accomplished under mild aqueous acidic conditions (e.g., dilute HCl, acetic acid, or using a resin like Dowex 50WX8 in aqueous acetone) at room temperature.[7][11] The reaction is clean and usually proceeds in high yield, regenerating the 3-hydroxypropanal.

Conclusion

The synthesis of this compound is achievable through several robust and reliable methods. The choice of method is dictated by the specific needs of the researcher, considering factors such as scale, cost, available starting materials, and green chemistry imperatives. The direct acetalization of 3-hydroxypropanal offers a straightforward, high-yield laboratory-scale synthesis, while integrated routes from glycerol present a compelling case for sustainable, large-scale industrial production. A thorough understanding of the underlying mechanisms and experimental parameters, as detailed in this guide, is paramount to achieving successful and reproducible outcomes in the synthesis of this versatile chemical building block.

References

-

Kurt, B., Kocyigit, U. M., & Cakir, B. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(11), 17758–17770. Available from: [Link]

-

ChemSynthesis. (n.d.). 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved January 6, 2026, from [Link]

- Cockrem, M. C. I., & Johnson, D. K. (2017). Method for producing 3-hydroxypropanal. U.S. Patent No. 10,047,381 B2. Washington, DC: U.S. Patent and Trademark Office.

-

ChemSynthesis. (n.d.). 4-(2-hydroxyethyl)-1,3-dioxolan-2-one. Retrieved January 6, 2026, from [Link]

- Kapps, M., et al. (2015). 2-Hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates, their preparation and use. European Patent No. EP2915808A1. Munich, Germany: European Patent Office.

-

He, S. (2022). Catalytic conversion of glycerol to bio-based aromatics. University of Groningen. Available from: [Link]

-

He, S., Kramer, T. S., Santosa, D. S., Heeres, A., & Heeres, H. J. (2022). Catalytic conversion of glycerol with co-feeds (fatty acids, alcohols, and alkanes) to bio-based aromatics: remarkable and unprecedented synergetic effects on catalyst performance. Green Chemistry, 24(2), 941-949. Available from: [Link]

-

ResearchGate. (n.d.). Reaction products from catalytic conversion of glycerol. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). 2-(1,3-dioxan-2-yl)ethanol. Retrieved January 6, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, June 10). Ethylene Glycol for Protecting Groups. YouTube. Available from: [Link]

-

ResearchGate. (n.d.). 3-Hydroxypropanal transformation to acetaldehyde and formaldehyde. Retrieved January 6, 2026, from [Link]

-

Park, J. M., Kim, J., & Kim, Y. S. (2022). In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds. International Journal of Molecular Sciences, 23(7), 3959. Available from: [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. Available from: [Link]

-

Vieira, L. H., & Martins, L. (2025). Catalytic Conversion of Glycerol. In Encyclopedia of Green Chemistry (pp. 324-338). Elsevier. Available from: [Link]

-

SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved January 6, 2026, from [Link]

- Hoyt, E. B. (1985). Process for producing 2-halomethyl-1,3-cyclic acetal. U.S. Patent No. 4,532,338 A. Washington, DC: U.S. Patent and Trademark Office.

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved January 6, 2026, from [Link]

-

Akai, S., et al. (2020). Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). Molecules, 25(1), 123. Available from: [Link]

-

Scribd. (n.d.). Ethylene Glycol Acetal Protection Method. Retrieved January 6, 2026, from [Link]

-

Al-Zoubi, M. A., & Al-Masri, M. R. (2022). A review of the catalytic conversion of glycerol to lactic acid in the presence of aqueous base. RSC Advances, 12(31), 20086-20108. Available from: [Link]

-

Chemistry Stack Exchange. (2020). Selective carbonyl protection using ethylene glycol. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). Dehydration reactions of glycerol, 3-hydroxypropanal, and acetol. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 6, 2026, from [Link]

-

PrepChem. (n.d.). Preparation of 2-(3-chloropropyl)-2-phenyl-1,3-dioxolane. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved January 6, 2026, from [Link]

-

Science of Synthesis. (n.d.). Product Class 11: Alcohols and Diols by Deprotection. Thieme. Retrieved January 6, 2026, from [Link]

-

BYJU'S. (n.d.). Preparation of Ethylene Glycol – C₂H₆O₂. Retrieved January 6, 2026, from [Link]

-

European Patent Office. (1991). Method for production of 1,3-dioxolanes. EP 0413558 A2. Available from: [Link]

-

Hydratech. (n.d.). Ethylene Glycol - Technical Library. Retrieved January 6, 2026, from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Diethylene Glycol. Retrieved January 6, 2026, from [Link]

- Wu, Y., et al. (2013). Method for preparing 1,3-dioxolane. Chinese Patent No. CN102276575B.

Sources

- 1. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. prepchem.com [prepchem.com]

- 4. research.rug.nl [research.rug.nl]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro One-Pot 3-Hydroxypropanal Production from Cheap C1 and C2 Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. research.rug.nl [research.rug.nl]

- 9. Catalytic Conversion of Glycerol [ouci.dntb.gov.ua]

- 10. echemi.com [echemi.com]

- 11. glenresearch.com [glenresearch.com]

2-(1,3-Dioxolan-2-yl)ethanol structural analysis

An In-Depth Technical Guide to the Structural Analysis of 2-(1,3-Dioxolan-2-yl)ethanol

Authored by: A Senior Application Scientist

Introduction

This compound, with the chemical formula C₅H₁₀O₃ and a molecular weight of 118.13 g/mol , is a valuable organic compound frequently encountered in synthetic chemistry.[1] It serves as a protected form of 3-hydroxypropionaldehyde, where the aldehyde functional group is masked as an ethylene acetal. This protection strategy is crucial in multi-step syntheses, allowing for chemical modifications on other parts of a molecule without unintended reactions at the aldehyde site. The subsequent deprotection readily yields the desired aldehyde.

Given its role as a key intermediate, rigorous structural verification is paramount to ensure the integrity of the synthetic pathway and the purity of the final product. This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound, grounded in the principles of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies described herein are designed to provide a self-validating system for researchers, scientists, and drug development professionals.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structural analysis for organic molecules, providing detailed information about the carbon-hydrogen framework. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) nucleus, we can piece together the molecule's connectivity.

¹H NMR Spectroscopy

Expertise & Experience: The choice to use ¹H NMR is based on its high sensitivity and the wealth of information it provides through chemical shift, integration, and spin-spin coupling. The splitting patterns are particularly diagnostic, revealing the number of neighboring protons and thus confirming the ethyl and dioxolane fragments.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Rationale |

| -OH | ~1.5 - 3.0 | Singlet (broad) | 1H | The hydroxyl proton is exchangeable, resulting in a broad singlet. Its chemical shift is concentration-dependent. |

| -CH₂-OH | ~3.80 | Triplet | 2H | These protons are adjacent to a CH₂ group and are deshielded by the electronegative oxygen atom. |

| -CH₂-CH- | ~1.95 | Triplet | 2H | These protons are adjacent to the -CH₂OH group. |

| -O-CH₂-CH₂-O- | ~3.90 - 4.05 | Multiplet | 4H | Protons of the dioxolane ring, often appearing as a complex multiplet due to their chemical and magnetic environment. |

| -CH- (acetal) | ~4.95 | Triplet | 1H | The acetal proton is highly deshielded by two adjacent oxygen atoms, shifting it significantly downfield. |

Trustworthiness through Self-Validation: The integration values must correspond to the proton count for each signal (1:2:2:4:1). The multiplicities (splitting patterns) must be consistent with the neighboring protons as predicted by the n+1 rule. For instance, the triplet for the acetal proton confirms its linkage to an adjacent CH₂ group.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing properties for moderately polar compounds and its single deuterium lock signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

-

Analysis: Integrate the signals and analyze the chemical shifts and coupling constants.

¹³C NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the proton environment, ¹³C NMR confirms the carbon backbone. A proton-decoupled ¹³C NMR experiment is chosen to simplify the spectrum, yielding a single peak for each unique carbon atom. This provides an unambiguous count of the different carbon environments.[2]

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted) | Rationale |

| -C H₂-OH | ~60.0 | The carbon is attached to an electronegative oxygen, shifting it downfield. |

| -C H₂-CH- | ~35.0 | An aliphatic carbon, appearing in the typical alkane region. |

| -O-C H₂-C H₂-O- | ~65.0 | Carbons within the dioxolane ring are deshielded by the adjacent oxygen atoms. |

| -C H- (acetal) | ~103.0 | The acetal carbon is significantly deshielded by two directly bonded oxygen atoms, resulting in a large downfield shift. |

Trustworthiness through Self-Validation: The spectrum must display exactly four distinct signals, corresponding to the four unique carbon environments in the molecule's structure. The chemical shifts must align with established ranges for alcohols, alkanes, ethers, and acetals.

Caption: A standardized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique ideal for identifying the key functional groups present in a molecule. The selection of this method is justified by its ability to quickly confirm the presence of the critical hydroxyl (-OH) group and the C-O bonds characteristic of the alcohol and dioxolane moieties. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a crucial piece of evidence that the aldehyde is successfully protected.

Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkane (-CH, -CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Acetal/Ether (-C-O) | C-O Stretch | 1050 - 1150 | Strong |

Trustworthiness through Self-Validation: The simultaneous presence of a broad O-H stretch and strong C-O stretches, coupled with the definitive absence of a C=O stretch, provides a highly reliable fingerprint for the target molecule. The C-H stretching frequencies confirm the aliphatic nature of the backbone.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to the expected frequencies for the molecule's functional groups.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data confirms the elemental composition and offers corroborating evidence for the molecule's structure. Electron Ionization (EI) is chosen as a standard technique that provides reproducible and information-rich fragmentation spectra.

Expected Mass Spectrometry Data (Electron Ionization)

| m/z Value | Identity | Rationale |

| 118 | [M]⁺ | Molecular Ion: Corresponds to the molecular weight of C₅H₁₀O₃.[1] |

| 117 | [M-H]⁺ | Loss of a single hydrogen atom. |

| 73 | [C₃H₅O₂]⁺ | This is the characteristic and often base peak for 2-substituted 1,3-dioxolanes, resulting from the cleavage of the side chain. |

| 45 | [C₂H₅O]⁺ | Fragment corresponding to the hydroxyethyl group [CH₂CH₂OH]⁺. |

Trustworthiness through Self-Validation: The observation of the molecular ion peak at m/z 118 confirms the molecular formula. The fragmentation pattern, particularly the presence of the highly stable dioxolanyl cation at m/z 73, is a powerful diagnostic tool that validates the core cyclic acetal structure.

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC column (e.g., a non-polar DB-5) separates the sample from any impurities based on boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (typically 70 eV for EI).

-

Mass Analysis: The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

-

Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and correlate the major fragment ions with the proposed structure.

Integrated Structural Verification and Conclusion

The structural analysis of this compound is definitively achieved by integrating the data from these orthogonal analytical techniques.

-

Mass Spectrometry confirms the molecular weight (118 g/mol ) and elemental formula.

-

IR Spectroscopy verifies the presence of the essential -OH and C-O functional groups and the absence of a carbonyl group.

-

¹³C NMR confirms the presence of four unique carbon environments, including the characteristic downfield acetal carbon.

-

¹H NMR provides the final, unambiguous proof of structure by showing the precise connectivity and spatial relationships of all protons.

Caption: Integrated workflow for complete structural verification.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231974, 2-(1,3-Dioxan-2-yl)ethanol. Retrieved from [Link]

-

LookChem. (n.d.). 2-(1,3-dioxan-2-yl)ethanol. Retrieved from [Link]

-

ChemSynthesis. (2024). 2-(2-but-3-ynyl-1,3-dioxolan-2-yl)ethanol. Retrieved from [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o225. Retrieved from [Link]

-

Arnold, D. P., & McMurtrie, J. C. (2010). Supporting information for: 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online, 66, o225. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(1,3-Dioxan-2-yl)ethanol. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32532, 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. Retrieved from [Link]

-

Organic Spectroscopy International. (2014). Examples 13C NMR Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 440316, 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethan-1-ol. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dioxolan-2-one. NIST Chemistry WebBook. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of Ethanol. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Supplementary Information: Metal-free, Redox-neutral, Visible light-triggered Coupling of CO2 with Epoxides to Cyclic Carbonates at Atmospheric Pressure. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Examples 13C NMR Spectra [orgspectroscopyint.blogspot.com]

- 3. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-(1,3-Dioxolan-2-yl)ethanol

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1,3-Dioxolan-2-yl)ethanol (CAS No. 5465-08-7). Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this compound. We delve into the causality behind experimental choices, present detailed protocols for data acquisition, and offer a thorough interpretation of the spectral data, grounded in established scientific principles. The guide synthesizes predicted data based on analogous structures and foundational spectroscopic theory to provide a comprehensive analytical framework.

Introduction: The Molecule in Context

This compound is a valuable bifunctional organic molecule. Structurally, it is an alcohol featuring a dioxolane ring, which serves as a protecting group for an aldehyde. Specifically, it is the ethylene glycol acetal of hydroxyacetaldehyde. This structure makes it a useful building block in organic synthesis, allowing for selective reactions at the hydroxyl group while the latent aldehyde functionality remains masked.

Accurate and unambiguous structural confirmation is paramount for any synthetic intermediate. Spectroscopic methods provide a non-destructive and highly informative means to verify molecular identity and purity. This guide will systematically explore the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses, providing the logical framework for interpreting the spectral data to confirm the structure of this compound.

Molecular Structure and Spectroscopic Implications

To effectively interpret spectroscopic data, one must first understand the molecule's structural features.

Caption: Chemical structure of this compound.

The molecule possesses five distinct sets of protons and four unique carbon environments, which should give rise to a corresponding number of signals in the NMR spectra. The key functional groups—an alcohol (O-H) and an acetal (O-C-O)—will produce characteristic absorptions in the IR spectrum.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of small molecule structural elucidation. It provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration). For this compound, ¹H NMR is essential to confirm the connectivity of the hydroxyethyl sidechain to the dioxolane ring.

Experimental Protocol: ¹H NMR Acquisition

A robust and self-validating protocol ensures data reproducibility and accuracy.

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[1][2][3] The choice of solvent is critical; it must fully dissolve the sample without its residual signals obscuring analyte peaks.[1][4]

-

Internal Standard: Tetramethylsilane (TMS) is often included as an internal standard to reference the chemical shift scale to 0 ppm, although modern spectrometers can lock onto the residual solvent signal for calibration.[5]

-

Spectrometer Setup: After inserting the sample, the instrument is "locked" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[2]

-

Data Acquisition: A standard proton pulse sequence is run, and the resulting free induction decay (FID) is Fourier transformed to generate the spectrum.

Data Interpretation

The ¹H NMR spectrum is predicted to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -OH | ~2.5 - 3.5 | Broad Singlet | 1H | - | The hydroxyl proton is exchangeable, leading to a broad signal; its chemical shift is highly dependent on concentration and temperature.[6] |

| -O-CH-O- (acetal H) | ~4.9 - 5.1 | Triplet | 1H | ~4-5 | This proton is on a carbon bonded to two oxygens, causing significant deshielding. It is split by the adjacent CH₂ group.[7][8] |

| -O-CH₂-CH₂-O- | ~3.8 - 4.0 | Multiplet | 4H | - | These four protons of the dioxolane ring are chemically equivalent in a rapidly inverting conformation, appearing as a single multiplet.[7][9] |

| -CH₂-OH | ~3.7 - 3.9 | Triplet | 2H | ~6-7 | This methylene group is attached to the electronegative hydroxyl group, shifting it downfield. It is split by the adjacent CH₂ group. |

| -CH₂-CH(O)₂ | ~1.9 - 2.1 | Triplet | 2H | ~6-7 | This methylene group is adjacent to the acetal carbon and is split by the -CH₂OH protons. |

Note: Chemical shifts are predictions based on standard correlation tables and data from similar structures.[6][10]

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Principle & Rationale: ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[11] Because the natural abundance of the ¹³C isotope is low (~1.1%), signals are weaker than in ¹H NMR, but the chemical shift range is much wider (~0-220 ppm), typically resulting in a spectrum with one distinct peak for each unique carbon atom.[12][13] Standard spectra are acquired with proton decoupling, meaning each carbon signal appears as a singlet, simplifying the spectrum.[13]

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation: A higher concentration is typically required (20-50 mg in ~0.6 mL of solvent) to compensate for the low natural abundance of ¹³C.[2][14]

-

Data Acquisition: A longer acquisition time with a greater number of scans is necessary to achieve a good signal-to-noise ratio. A broadband proton decoupler is used to collapse C-H coupling, resulting in singlet peaks for all carbons.[13]

Data Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show four singlets, one for each of the chemically distinct carbon atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-C H-O- (acetal C) | ~102 - 105 | The acetal carbon is bonded to two oxygen atoms, causing a strong downfield shift into a characteristic region.[15] |

| -O-C H₂-C H₂-O- | ~64 - 66 | These equivalent methylene carbons of the dioxolane ring are bonded to one oxygen atom.[12][16] |

| -C H₂-OH | ~60 - 63 | The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen. |

| -C H₂-CH(O)₂ | ~35 - 38 | This aliphatic carbon is less deshielded than those directly attached to oxygen. |

Note: Chemical shifts are predictions based on standard correlation tables.[13][15]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle & Rationale: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching and bending).[17] It is an exceptionally powerful tool for identifying the presence or absence of specific functional groups. For this compound, IR spectroscopy is used to confirm the presence of the hydroxyl (-OH) group and the C-O bonds of the ether-like acetal.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation.[18][19]

-

Background Scan: A background spectrum of the clean ATR crystal is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a press is used to ensure good contact.[20][21]

-

Sample Scan: The sample spectrum is acquired.

-

Cleaning: The crystal is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue.[20]

Data Interpretation

The IR spectrum will exhibit characteristic absorption bands that serve as fingerprints for the key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 3500 - 3200 | O-H stretch | Strong, Broad | Alcohol (-OH) |

| 3000 - 2850 | C-H stretch (sp³) | Strong | Aliphatic CH₂ groups |

| 1300 - 1000 | C-O stretch | Strong | Acetal and Alcohol C-O bonds |

Reference: Characteristic IR absorption frequencies are well-established and can be found in standard correlation tables.[22][23][24]

The most prominent and diagnostic peak will be the broad absorption above 3200 cm⁻¹, which is definitive evidence of the hydroxyl group.[23] The strong absorptions in the 1300-1000 cm⁻¹ region, often referred to as the "fingerprint region," will confirm the presence of multiple C-O single bonds characteristic of the acetal and primary alcohol.[24]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In its most common form, Electron Ionization (EI), a high-energy electron beam bombards the molecule, causing it to lose an electron and form a radical cation (the molecular ion, M⁺•). This ion is often unstable and undergoes fragmentation in predictable ways. MS is used to confirm the molecular weight and provides structural clues based on the observed fragmentation pattern.[25]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile, thermally stable small molecules like this compound.[26]

Caption: Workflow for GC-MS analysis.

-

Injection & Separation: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The compound travels through a heated column, separating it from impurities based on its boiling point and interaction with the column's stationary phase.[26][27]

-

Ionization & Fragmentation: As the pure compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized by EI. The resulting molecular ion fragments.[28]

-

Analysis & Detection: The fragments are separated by a mass analyzer based on their m/z ratio and detected, generating the mass spectrum.

Data Interpretation

The molecular weight of this compound (C₅H₁₀O₃) is 118.13 g/mol . The mass spectrum should show a molecular ion peak (M⁺•) at m/z = 118, although it may be weak for alcohols.[29][30] The fragmentation pattern is dominated by pathways that lead to stable ions.

Key Predicted Fragmentation Pathways:

-

α-Cleavage (Acetal): The most characteristic fragmentation for acetals is the loss of a substituent from the C2 carbon to form a stable, resonance-stabilized oxonium ion. Loss of the hydroxyethyl radical (•CH₂CH₂OH, 45 Da) would lead to a prominent peak at m/z = 73 . This is often the base peak in the spectrum of 2-substituted dioxolanes.[31][32]

-

α-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the alcohol can occur, leading to the loss of the dioxolane-methyl radical (•CH(O₂)C₂H₄, 87 Da) to yield a peak at m/z = 31 ([CH₂OH]⁺).[33]

-

Loss of Water (Dehydration): Alcohols can lose a molecule of water (18 Da), which would result in a peak at M-18, or m/z = 100 .[29][33]

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

The presence of a strong peak at m/z 73 would be the most compelling mass spectrometric evidence for the 2-substituted dioxolane structure.

Conclusion

The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy confirm the precise connectivity and electronic environment of the hydrogen and carbon atoms. Infrared spectroscopy provides definitive evidence for the presence of the critical alcohol functional group. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern, highlighted by the characteristic m/z 73 ion, which is consistent with the proposed acetal structure. Together, these methods provide a self-validating and comprehensive dataset that unambiguously confirms the identity and integrity of the molecule.

References

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

Anonymous. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

-

Anonymous. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. Retrieved from [Link]

-

Hornak, J. P. (n.d.). Sample Preparation. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from [Link]

-

Lin, S. T., & Chen, Z. S. (1995). Mass spectra of some acetals. Journal of Chemical Research, Synopses, (2), 64-65. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

-

Springer. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Hawaii. (n.d.). Functional Groups (F.G.) & Infrared Spectroscopy (IR). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H-NMR Chemical Shift Table. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

-

Gándara, Z., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 485-490. Retrieved from [Link]

-

Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 1H NMR chemical shift values. Retrieved from [Link]

-

Oneida Research Services, Inc. (n.d.). GC/MS Analysis for Identification of Unknown Organics. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. Retrieved from [Link]

-

University of Illinois Urbana-Champaign. (n.d.). Shimadzu FTIR Standard Operating Procedure. Retrieved from [Link]

-

Friedel, R. A., & Sharkey, A. G. (1956). Mass Spectra of Acetal-Type Compounds. Analytical Chemistry, 28(6), 940-944. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol | C18H20O3 | MD Topology | NMR. Retrieved from [Link]

-

PubMed. (n.d.). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol. Retrieved from [Link]

Sources

- 1. sites.bu.edu [sites.bu.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. scribd.com [scribd.com]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. researchgate.net [researchgate.net]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. bhu.ac.in [bhu.ac.in]

- 12. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. organomation.com [organomation.com]

- 15. compoundchem.com [compoundchem.com]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

- 18. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 19. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 20. utsc.utoronto.ca [utsc.utoronto.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Sample preparation GC-MS [scioninstruments.com]

- 27. organomation.com [organomation.com]

- 28. orslabs.com [orslabs.com]

- 29. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 30. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]

- 31. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

2-(1,3-Dioxolan-2-yl)ethanol CAS number 5465-07-6

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-yl)ethanol (CAS: 5465-07-6)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number 5465-07-6), a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. The document elucidates its chemical and physical properties, details robust synthetic protocols, explores its key chemical reactions, and discusses its applications as a strategic building block, particularly in the pharmaceutical industry. Emphasis is placed on the rationale behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction and Strategic Importance

This compound is a valuable organic intermediate that effectively serves as a protected form of 3-hydroxypropionaldehyde. The core utility of this molecule lies in its 1,3-dioxolane moiety, which masks a reactive aldehyde functional group, preventing its participation in undesired side reactions during multi-step synthetic sequences. This acetal protecting group is stable under a wide range of conditions—including neutral, basic, and many reductive or oxidative environments—yet can be readily removed under mild acidic conditions to liberate the aldehyde for subsequent transformations.

The presence of a primary alcohol offers a secondary reactive site for derivatization, making it a crucial C3 synthon for constructing more complex molecular architectures. Its application is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals where precise control over reactivity is paramount.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use and safe handling. The key physicochemical data for this compound are summarized below. Note that some sources refer to the related C6 compound, 2-(1,3-Dioxan-2-yl)ethanol, which has a similar structure but a six-membered ring. This guide focuses on the five-membered dioxolane ring compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5465-08-7 (Note: Often linked with 5465-07-6 for the Dioxane analogue) | Echemi[2] |

| Molecular Formula | C₅H₁₀O₃ | Echemi[2] |

| Molecular Weight | 118.13 g/mol | Echemi[2] |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | Echemi[2] |

| Boiling Point | 216.4°C at 760 mmHg (for Dioxane analogue) | LookChem[3] |

| Density | 1.069 g/cm³ (for Dioxane analogue) | LookChem[3] |

| Flash Point | 101.1°C (for Dioxane analogue) | LookChem[3] |

| Topological Polar Surface Area | 38.7 Ų | Echemi[2] |

Safety and Handling Profile

As a laboratory chemical, this compound and its analogues require careful handling. The Globally Harmonized System (GHS) classifications for the related C6 compound provide a strong indication of the necessary precautions.

-

Hazard Statements :

-

Precautionary Measures :

-

Prevention : Wear protective gloves, clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Use only in a well-ventilated area.[5]

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from heat, sparks, and open flames.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

-

Synthesis Protocols and Mechanistic Rationale

The synthesis of dioxolane-protected alcohols can be achieved through several reliable methods. The choice of method often depends on the starting material's availability and the desired scale. A common strategy involves the protection of a hydroxy aldehyde.

Protocol 1: Acid-Catalyzed Acetalization of 3-Hydroxypropionaldehyde

This is the most direct conceptual route. 3-Hydroxypropionaldehyde is reacted with ethylene glycol in the presence of an acid catalyst.

Step-by-Step Methodology:

-

To a solution of 3-hydroxypropionaldehyde (1 equivalent) and ethylene glycol (1.2 equivalents) in a non-polar solvent such as toluene or dichloromethane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.01 equivalents).

-

Fit the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench the catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution).

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure this compound.

Causality and Expertise: The use of a Dean-Stark trap is critical for achieving high yields. Acetal formation is a reversible equilibrium process; by removing water, the equilibrium is shifted according to Le Châtelier's principle, favoring the formation of the thermodynamically stable dioxolane product. Toluene is an excellent solvent choice as it forms a low-boiling azeotrope with water.

Key Reactions and Synthetic Utility

The primary value of this compound is its role as a masked aldehyde. The hydroxyl group can be modified while the aldehyde remains protected. Subsequently, the aldehyde can be unmasked for further reactions.

Deprotection to Liberate the Aldehyde

The dioxolane group is readily cleaved under aqueous acidic conditions, regenerating the parent carbonyl and the diol.

Step-by-Step Methodology:

-

Dissolve the this compound derivative in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or an acidic resin like Dowex 50).

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., NaHCO₃).

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude 3-hydroxypropionaldehyde derivative.

Trustworthiness: This protocol is self-validating; the reaction can be easily monitored for completion, and the mild conditions typically prevent side reactions, ensuring a clean conversion to the desired aldehyde.

Applications in Drug Development

In pharmaceutical synthesis, building complex molecules requires a strategic approach where functional groups are introduced and manipulated in a specific order. The use of protecting groups like 1,3-dioxolane is a cornerstone of this strategy.[1]

-

Scaffold Elaboration : this compound can be used as a starting point for building larger molecular scaffolds. The hydroxyl group can be oxidized, alkylated, or converted into a leaving group for nucleophilic substitution, all while the latent aldehyde functionality is kept inert.

-

Controlled Introduction of Aldehyd Functionality : In a late-stage synthesis, deprotection reveals the aldehyde, which can then be used to introduce new stereocenters or append other fragments to the molecule via reactions like aldol condensations or reductive aminations. This is crucial for synthesizing chiral drugs and complex natural products.[6]

-

Intermediate in API Synthesis : The 1,3-dioxolane structure itself is found in various biologically active compounds and can serve as an intermediate in the production of pharmaceuticals and agrochemicals.[1] For example, substituted 1,3-dioxolanes are key intermediates in stereoselective synthesis pathways.[7]

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods.

-

¹H NMR : The proton NMR spectrum would be expected to show characteristic signals: a triplet for the methylene protons of the ethanol fragment (-CH₂OH), a multiplet for the adjacent methylene group (-CH₂-dioxolane), a triplet for the acetal proton (-CH-), and a multiplet for the ethylene glycol protons of the dioxolane ring.

-

¹³C NMR : The carbon spectrum would show distinct peaks for the two methylene carbons of the ethanol side chain, the acetal carbon (typically δ 95-105 ppm), and the two equivalent carbons of the dioxolane ring.

-

IR Spectroscopy : The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the alcohol group (around 3300-3400 cm⁻¹) and strong C-O stretching bands characteristic of the acetal group (around 1100-1200 cm⁻¹). The absence of a strong carbonyl (C=O) peak around 1720 cm⁻¹ confirms the protection of the aldehyde.

-

Mass Spectrometry (MS) : GC-MS analysis would show the molecular ion peak and characteristic fragmentation patterns, including the loss of ethylene or fragments from the ethanol side chain. Computed mass spectra are available for comparison on databases like SpectraBase.[8]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for synthetic chemists. Its combination of a stable aldehyde protecting group and a reactive primary alcohol provides a reliable and versatile platform for the construction of complex organic molecules. For professionals in drug development, mastering the use of such building blocks is essential for designing efficient, high-yield synthetic routes to novel therapeutic agents. Its well-defined properties, predictable reactivity, and straightforward synthesis make it an indispensable component of the modern synthetic chemist's toolbox.

References

-

PubChem. 2-(1,3-Dioxan-2-yl)ethanol. National Institutes of Health. Available from: [Link]

-

LookChem. 2-(1,3-dioxan-2-yl)ethanol. LookChem. Available from: [Link]

-

LookChem. Cas 5465-07-6, 2-(1,3-dioxan-2-yl)ethanol. LookChem. Available from: [Link]

-

Chemsrc. Reuterin | CAS#:2134-29-4. Chemsrc.com. Available from: [Link]

-

SpectraBase. 2-(1,3-Dioxan-2-yl)ethanol. Wiley-VCH. Available from: [Link]

-

MDPI. Stereoselective Formation of Substituted 1,3-Dioxolanes through a Three-Component Assembly during the Oxidation of Alkenes with Hypervalent Iodine(III). MDPI. Available from: [Link]

-

Silver Fern Chemical. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical Inc. Available from: [Link]

-

Pharmaceutical Technology. Advances in Green Chemistry for Pharmaceutical Applications. Pharmaceutical Technology. Available from: [Link]

Sources

- 1. Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry [silverfernchemical.com]

- 2. echemi.com [echemi.com]

- 3. Cas 5465-07-6,2-(1,3-dioxan-2-yl)ethanol | lookchem [lookchem.com]

- 4. 2-(1,3-Dioxan-2-yl)ethanol | C6H12O3 | CID 231974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. pharmtech.com [pharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

2-(1,3-Dioxolan-2-yl)ethanol molecular weight and formula

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-yl)ethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional molecule essential in modern organic synthesis. It serves as a critical building block, particularly in the development of complex molecules and active pharmaceutical ingredients (APIs). The molecule's structure incorporates a primary alcohol and a protected aldehyde in the form of a 1,3-dioxolane ring. This arrangement allows for selective reactions at the hydroxyl group without interference from a typically reactive aldehyde. This guide details the compound's physicochemical properties, explores the mechanistic principles behind its synthesis and use, provides validated experimental protocols, and discusses its applications, with a focus on the pharmaceutical industry.

Molecular Identity and Physicochemical Properties

This compound, also known as 3-hydroxypropionaldehyde ethylene acetal, is a stable, colorless liquid at room temperature. Its utility stems from the orthogonal reactivity of its two functional groups: the nucleophilic alcohol and the masked electrophilic aldehyde.

The fundamental molecular characteristics are:

A detailed summary of its physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 5465-08-7 | [1] |

| IUPAC Name | 2-(1,3-dioxolan-2-yl)ethan-1-ol | |

| Synonyms | 2-(2-Hydroxyethyl)-1,3-dioxolane, 3-Hydroxypropionaldehyde ethylene acetal | [1] |

| Exact Mass | 118.062994 g/mol | [1] |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 58.7 | [1] |

| XLogP3 | -0.5 | [1] |

The Strategic Role of the Dioxolane Moiety: A Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while another part of the molecule is being modified. The 1,3-dioxolane group in this compound is a classic example of a protecting group for an aldehyde.

The core principle is to convert the highly reactive aldehyde into a much less reactive acetal. This acetal group is robust and inert to a wide range of reaction conditions that the free aldehyde would not survive, including:

-

Basic and slightly acidic conditions.

-

Nucleophilic attack (e.g., Grignard reagents, organolithiums).

-

Reductive conditions (e.g., sodium borohydride, lithium aluminum hydride).

-

Oxidizing conditions that target alcohols.

This protection strategy allows chemists to perform extensive modifications on the primary alcohol of this compound. Once these transformations are complete, the aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis. This "protect-react-deprotect" sequence is a cornerstone of synthetic chemistry, enabling the construction of complex molecular architectures required for drug development.[2]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the direct acetalization of a suitable precursor with ethylene glycol, catalyzed by an acid.

Synthesis Workflow

The reaction involves the nucleophilic attack of ethylene glycol on the protonated aldehyde, followed by cyclization and elimination of water.

Sources

Introduction: Understanding the Role of 2-(1,3-Dioxolan-2-yl)ethanol in Modern Synthesis

An In-depth Technical Guide to the Stability and Reactivity of 2-(1,3-Dioxolan-2-yl)ethanol

This compound is a bifunctional organic molecule of significant interest in synthetic chemistry. At its core, it is the ethylene glycol acetal of 3-hydroxypropionaldehyde. This structure provides it with two distinct reactive sites: a primary hydroxyl group and a cyclic acetal. The primary utility of this compound lies in its role as a masked aldehyde. The 1,3-dioxolane ring serves as a robust protecting group for the highly reactive aldehyde functionality, allowing for selective transformations to be performed on the hydroxyl group without interference from the aldehyde. This guide provides a comprehensive analysis of the compound's stability under various conditions and a detailed exploration of its reactivity, offering field-proven insights for its application in complex synthetic pathways.

Section 1: Core Molecular Profile and Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. These parameters dictate handling, storage, and reaction setup.

Chemical Structure

The structure consists of a five-membered dioxolane ring connected to an ethyl alcohol chain.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | Echemi[1] |

| Molecular Weight | 118.13 g/mol | Echemi[1] |

| CAS Number | 5465-08-7 | Echemi[1] |

| Appearance | Liquid | Ambeed |

| Purity | ≥98% | Ambeed |

Section 2: Stability Profile: A Tale of Two Functional Groups

The stability of this compound is a direct consequence of its constituent functional groups: the acetal and the alcohol. The robustness of one under conditions that compromise the other is the very reason for its synthetic utility.

Acetal Group Stability: The pH-Dependent Gatekeeper

The 1,3-dioxolane ring is a cyclic acetal, and its stability is critically dependent on pH.

-

Acidic Conditions (pH < 7): The acetal linkage is highly labile in the presence of acid. Protonation of one of the dioxolane oxygens initiates a ring-opening cascade, ultimately leading to hydrolysis and deprotection. This reaction regenerates the original aldehyde (3-hydroxypropionaldehyde) and ethylene glycol. The ease of this hydrolysis makes acidic conditions unsuitable for storage or for reactions where the aldehyde must remain protected. Even mild Lewis acids can catalyze this cleavage.[2]

-

Neutral and Basic Conditions (pH ≥ 7): Under neutral or basic conditions, the acetal is exceptionally stable. It is resistant to attack by a wide range of nucleophiles and bases, making it an ideal protecting group during reactions such as saponification, organometallic additions, or hydride reductions.[2]

Alcohol Group Stability

The primary hydroxyl group exhibits typical alcohol stability. It is stable under neutral conditions but reactive under conditions that affect alcohols.

-

Oxidative Environments: The primary alcohol is susceptible to oxidation. Strong oxidizing agents will readily convert it to a carboxylic acid, while milder reagents can be used to stop at the aldehyde stage. This reactivity is often exploited synthetically (see Section 3.2).

-

Strong Acids/Bases: The hydroxyl group can be protonated by strong acids or deprotonated by strong bases, which is the first step in many of its characteristic reactions (e.g., etherification, esterification).

Thermal and Storage Stability

Under recommended storage conditions, this compound is a stable liquid.

-

Recommended Storage: To ensure long-term integrity, the compound should be stored in a cool, dry, and well-ventilated location in a tightly sealed container.[3][4] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere to prevent potential degradation from atmospheric moisture and oxygen.

-

Thermal Decomposition: While stable at typical laboratory temperatures, prolonged exposure to high heat can lead to decomposition. Hazardous decomposition products include carbon monoxide and carbon dioxide.[4]

-

Incompatibilities: The compound should be stored away from strong oxidizing agents and strong acids, as these can trigger vigorous and potentially hazardous reactions.[3][4]

Section 3: Reactivity Profile: A Guide to Synthetic Transformations

The synthetic utility of this compound is derived from the ability to selectively manipulate its two functional groups. The general strategy involves leveraging the stability of the acetal under basic/neutral conditions to modify the hydroxyl group, followed by acidic workup to liberate the aldehyde if desired.

Caption: Reactivity map for this compound.

Reactivity of the Acetal: The Deprotection Gateway

The primary reaction involving the dioxolane ring is its acid-catalyzed cleavage. This process is fundamental to its role as a protecting group.

-

Mechanism: The reaction is initiated by protonation of an acetal oxygen, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent deprotonation steps lead to the formation of a hemiacetal, which rapidly equilibrates to the aldehyde and ethylene glycol.

-

Causality: The choice of acid catalyst (e.g., HCl, H₂SO₄, TsOH, or acidic resins) and solvent system (e.g., acetone/water, THF/water) allows for control over the deprotection kinetics.[2][5] Milder conditions are often preferred to avoid side reactions with other acid-sensitive groups in the molecule.

Reactivity of the Hydroxyl Group: The Synthetic Handle

With the aldehyde safely masked, the primary hydroxyl group is available for a wide array of standard alcohol transformations.

-

Oxidation: This is one of the most powerful applications.

-

To Aldehyde: Using mild, non-acidic reagents like Pyridinium Chlorochromate (PCC) or conditions for Swern or Dess-Martin oxidation allows for the clean conversion of the primary alcohol to an aldehyde, yielding 2-(1,3-dioxolan-2-yl)acetaldehyde.

-

To Carboxylic Acid: Stronger, often acidic, oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will oxidize the alcohol directly to the carboxylic acid, 2-(1,3-dioxolan-2-yl)acetic acid. The stability of the acetal to many of these reagents (if non-acidic or buffered) is a key advantage.

-

-

Esterification & Etherification:

-

The hydroxyl group readily reacts with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form esters.

-

Deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.

-

-

Conversion to Leaving Groups: For nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group, such as a tosylate (using tosyl chloride) or a mesylate (using mesyl chloride), or directly to a halide (using SOCl₂ or PBr₃).

Section 4: Field-Proven Experimental Protocols

The following protocols are designed as self-validating systems, providing clear steps and rationale for key transformations.

Protocol: Acid-Catalyzed Deprotection to 3-Hydroxypropionaldehyde

This protocol describes the standard hydrolysis of the acetal protecting group.

Caption: Experimental workflow for acetal deprotection.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 10:1 mixture of acetone and water.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, ~0.1 eq). Causality: TsOH is a solid, easily handled acid catalyst that provides the necessary protons to initiate hydrolysis without being overly corrosive.

-

Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is neutral (~7-8) to quench the acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-hydroxypropionaldehyde.

-

Purification: The crude product can be purified by silica gel column chromatography if necessary.

Protocol: Oxidation to 2-(1,3-Dioxolan-2-yl)acetaldehyde using PCC

This protocol demonstrates the selective oxidation of the primary alcohol while the acetal remains intact.

Methodology:

-

Reagent Preparation: In a dry, inert atmosphere (N₂ or Ar) flask, suspend Pyridinium Chlorochromate (PCC, 1.5 eq) in dichloromethane (DCM). Add powdered molecular sieves (4Å) to adsorb water. Causality: PCC is a mild oxidant suitable for converting primary alcohols to aldehydes without over-oxidation. The reaction must be anhydrous to prevent side reactions.

-

Reactant Addition: Dissolve this compound (1.0 eq) in dry DCM and add it dropwise to the stirring PCC suspension at room temperature.

-

Monitoring: The reaction mixture will turn into a dark brown slurry. Stir for 2-3 hours, monitoring by TLC for the consumption of the starting alcohol.

-